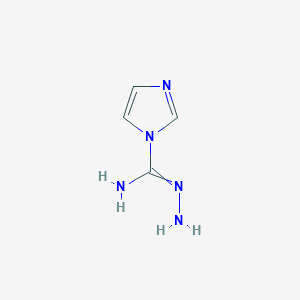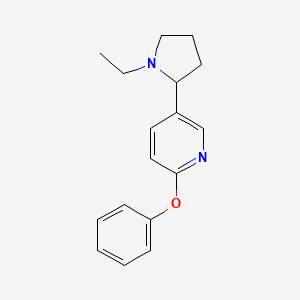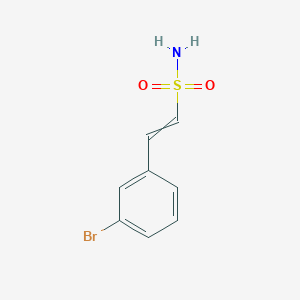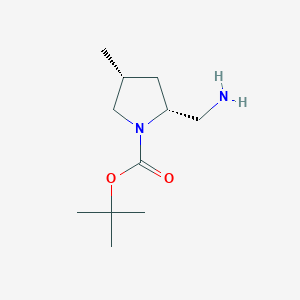
3-(2-Chloroethylamino)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-chloroethyl)(cyano)ethylamine is an organic compound with the molecular formula C₅H₉ClN₂. It is a versatile chemical used in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is known for its reactivity due to the presence of both chloro and cyano functional groups, making it a valuable intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloroethyl)(cyano)ethylamine typically involves the reaction of ethanolamine with hydrogen chloride to form 2-chloroethylamine hydrochloride. This intermediate is then reacted with acrylonitrile to yield (2-chloroethyl)(cyano)ethylamine. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of (2-chloroethyl)(cyano)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product .
化学反应分析
Types of Reactions
(2-chloroethyl)(cyano)ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide and potassium thiocyanate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Major Products
The major products formed from these reactions include substituted amines, oxides, and primary amines, depending on the reaction conditions and reagents used .
科学研究应用
(2-chloroethyl)(cyano)ethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of anticancer drugs.
Industry: Utilized in the production of agrochemicals and materials science
作用机制
The mechanism of action of (2-chloroethyl)(cyano)ethylamine involves the alkylation of nucleophilic sites in biological molecules. The chloro group forms a reactive intermediate that can alkylate DNA, proteins, and other biomolecules, leading to various biological effects. This mechanism is similar to that of nitrogen mustards, which are known for their cytotoxic properties .
相似化合物的比较
Similar Compounds
- Bis(2-chloroethyl)ethylamine
- Bis(2-chloroethyl)methylamine
- Tris(2-chloroethyl)amine
Uniqueness
(2-chloroethyl)(cyano)ethylamine is unique due to the presence of both chloro and cyano functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility that similar compounds may lack .
属性
分子式 |
C5H9ClN2 |
|---|---|
分子量 |
132.59 g/mol |
IUPAC 名称 |
3-(2-chloroethylamino)propanenitrile |
InChI |
InChI=1S/C5H9ClN2/c6-2-5-8-4-1-3-7/h8H,1-2,4-5H2 |
InChI 键 |
GJWAXEHCYPZZSE-UHFFFAOYSA-N |
规范 SMILES |
C(CNCCCl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


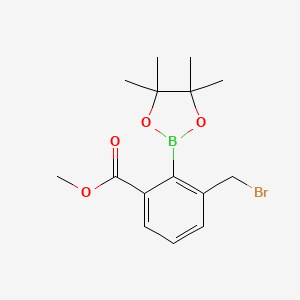
![2-{4-bromo-2-[(methylimino)methyl]phenoxy}-N-methylpropanamide](/img/structure/B11822230.png)

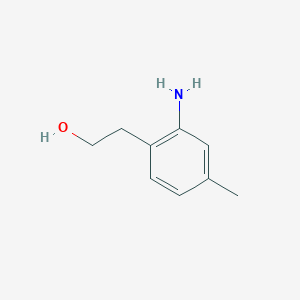
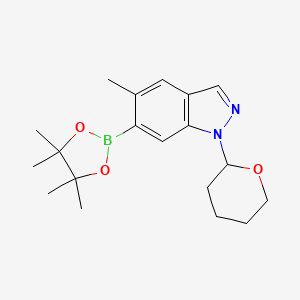
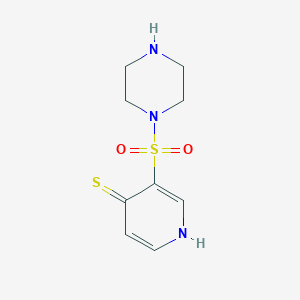
![6-bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822260.png)

![3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11822285.png)
![5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11822301.png)
